Home > Products > Building Blocks P4501 > 6-Chloro-1,7-naphthyridin-2(1H)-one
6-Chloro-1,7-naphthyridin-2(1H)-one - 93493-68-6

6-Chloro-1,7-naphthyridin-2(1H)-one

Catalog Number: EVT-352399
CAS Number: 93493-68-6
Molecular Formula: C8H5ClN2O
Molecular Weight: 180.59 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6-Chloro-1,8-naphthyridin-2(1H)-one belongs to the class of 1,8-naphthyridin-2(1H)-one derivatives. These compounds are recognized for their potential biological activities and have attracted considerable interest in medicinal chemistry due to their potential therapeutic applications. Specifically, 6-chloro-1,8-naphthyridin-2(1H)-one has been investigated as a key structural element in the development of novel nucleobases for Peptide Nucleic Acids (PNAs) [].

7-Chloro-3-iodo-1-methyl-1,6-naphthyridin-2(1H)-one

  • Compound Description: This compound serves as a key intermediate in the synthesis of diversely functionalized 1,6-naphthyridones through sequential Suzuki–Miyaura cross-coupling reactions. []
  • Relevance: This compound shares the core 1,6-naphthyridin-2(1H)-one structure with 6-Chloro-1,7-naphthyridin-2(1H)-one. The difference lies in the position of the chlorine atom and the presence of an iodine atom and a methyl group in this related compound. []

5-Amino-6,7,8,9-Tetrahydrobenzo[b][1,8]naphthyridin-2(1H)-one

  • Compound Description: This compound is identified as a potential therapeutic agent for Alzheimer's disease. It demonstrates moderate, selective inhibition of human acetylcholinesterase and exhibits antioxidant properties without causing hepatotoxicity. []
  • Relevance: This compound contains a 1,8-naphthyridin-2(1H)-one core structure, similar to 6-Chloro-1,7-naphthyridin-2(1H)-one. Both compounds are classified as naphthyridinone derivatives. []

5-[6-(1-Cyclohexyl-1H-tetrazol-5-yl)hexyl]-1,8-naphthyridin-2(1H)-one (SC-44368)

  • Compound Description: SC-44368 acts as a potent and selective competitive inhibitor of platelet cyclic AMP-dependent phosphodiesterase (cAMP-PDE), displaying 26-fold selectivity over cyclic GMP-dependent phosphodiesterase. It effectively inhibits platelet aggregation in vitro and ex vivo, showcasing its potential as an anti-aggregatory agent. []
  • Relevance: This compound belongs to the 1,8-naphthyridin-2(1H)-one family, just like 6-Chloro-1,7-naphthyridin-2(1H)-one. The key structural difference is the presence of a 5-[6-(1-cyclohexyl-1H-tetrazol-5-yl)hexyl] substituent at the 5-position in SC-44368. []

7-Chloro-1,8-naphthyridin-2(1H)-one (7-Cl-bT)

  • Compound Description: When incorporated into peptide nucleic acids (PNAs), 7-Cl-bT enhances the affinity of PNA duplex and triplex structures for their target nucleic acid sequences. This improvement in affinity, attributed mainly to enthalpy, suggests potential applications in nucleic acid recognition systems. []
  • Relevance: This compound shares a close structural resemblance with 6-Chloro-1,7-naphthyridin-2(1H)-one, both being 1,8-naphthyridin-2(1H)-one derivatives. The difference lies in the position of the chlorine atom. []

9-(6-Aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2)

  • Compound Description: Torin2 exhibits potent, selective, and orally bioavailable inhibition of the mTOR kinase, a key player in the PI3K/AKT/mTOR signaling pathway implicated in various cancers. With enhanced bioavailability, metabolic stability, and plasma exposure compared to its predecessor, Torin2 presents as a promising anticancer agent. []
  • Relevance: While structurally distinct from 6-Chloro-1,7-naphthyridin-2(1H)-one, Torin2 belongs to the broader class of naphthyridinone derivatives, sharing the characteristic naphthyridin-2(1H)-one moiety. Both compounds belong to the chemical class of naphthyridinones. []

6-Amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

  • Compound Description: This compound serves as a crucial building block in the synthesis of pyrimido[4,5-b][1,6]naphthyridin-4(1H)-one derivatives, some of which demonstrate anticancer activity against the Huh7 human liver cancer cell line in vitro. []
  • Relevance: While not directly sharing a core structure, this compound acts as a precursor in the synthesis of pyrimido[4,5-b][1,6]naphthyridin-4(1H)-one derivatives. These derivatives are structurally related to 6-Chloro-1,7-naphthyridin-2(1H)-one, as they both incorporate a fused pyrimidine ring with the naphthyridinone system. []
Overview

6-Chloro-1,7-naphthyridin-2(1H)-one is a heterocyclic compound characterized by a naphthyridine ring system. It features a chlorine atom at the 6th position and a keto group at the 2nd position. This compound is notable for its potential biological activities, including antimicrobial and anticancer properties, making it of interest in both chemical and pharmaceutical research .

Source

The compound's chemical structure is cataloged under the Chemical Abstracts Service number 93493-68-6. It is listed in various chemical databases, including PubChem and BenchChem, which provide detailed information regarding its synthesis, properties, and applications .

Classification

6-Chloro-1,7-naphthyridin-2(1H)-one belongs to the class of naphthyridines, which are bicyclic compounds containing nitrogen atoms. It is classified as a heterocyclic aromatic compound due to the presence of nitrogen in its ring structure.

Synthesis Analysis

Methods

The synthesis of 6-Chloro-1,7-naphthyridin-2(1H)-one typically involves cyclization reactions starting from precursors such as 2-chloronicotinic acid. A common method includes treating this acid with ammonia or amines under controlled conditions to form the naphthyridine ring.

Technical Details

The process often requires specific catalysts and solvents to optimize yield and purity. For instance, using palladium-catalyzed cross-coupling reactions has been reported as an efficient method for synthesizing related naphthyridine derivatives . The reaction conditions, such as temperature and pressure, must be carefully controlled to facilitate successful cyclization.

Molecular Structure Analysis

Structure

The molecular formula of 6-Chloro-1,7-naphthyridin-2(1H)-one is C8H6ClN2O. Its molecular weight is approximately 180.59 g/mol. The structure consists of a fused bicyclic system with one nitrogen atom in each ring and a keto group attached to the second carbon of the naphthyridine ring.

Data

Key structural data includes:

  • CAS Number: 93493-68-6
  • Molecular Weight: 180.59 g/mol
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a range that can be determined through experimental methods .
Chemical Reactions Analysis

Reactions

6-Chloro-1,7-naphthyridin-2(1H)-one can participate in various chemical reactions:

  • Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
  • Oxidation and Reduction: The keto group can undergo redox reactions.
  • Condensation Reactions: It can react with other compounds to form more complex structures .

Technical Details

Common reagents for these reactions include:

  • For substitution: Nucleophiles in the presence of bases.
  • For oxidation: Agents like potassium permanganate.
  • For reduction: Reducing agents such as sodium borohydride.
Mechanism of Action

The mechanism of action for 6-Chloro-1,7-naphthyridin-2(1H)-one largely depends on its biological targets. For example, if it exhibits antimicrobial activity, it may inhibit specific bacterial enzymes or disrupt cell membranes. Detailed biochemical studies are necessary to elucidate its exact targets and pathways .

Physical and Chemical Properties Analysis

Physical Properties

6-Chloro-1,7-naphthyridin-2(1H)-one is typically a solid at room temperature. Its physical appearance can vary based on purity but is often described as a crystalline solid.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant data from studies indicate that its reactivity can be influenced by the presence of functional groups within its structure .

Applications

Scientific Uses

6-Chloro-1,7-naphthyridin-2(1H)-one has several applications:

  • Chemistry: Serves as a building block for synthesizing more complex molecules.
  • Biology: Investigated for potential antimicrobial and anticancer activities.
  • Medicine: Explored as a therapeutic agent against various diseases.
  • Industry: Utilized in the production of dyes and pigments due to its unique chemical properties .
Introduction to Naphthyridine-Based Pharmacophores

Naphthyridine derivatives represent a structurally diverse class of nitrogen-containing heterocyclic compounds that have emerged as privileged scaffolds in modern medicinal chemistry. Characterized by a conjugated π-system and coplanar rigidity, these bicyclic frameworks serve as bioisosteric replacements for quinoline and quinazoline systems while offering superior molecular recognition properties in biological targets [5]. Among the six possible isomeric forms, the 1,7-naphthyridinone core has gained significant pharmaceutical relevance due to its balanced physicochemical properties and versatile interactions with enzyme binding pockets. The introduction of halogen atoms, particularly chlorine at the C6 position as in 6-Chloro-1,7-naphthyridin-2(1H)-one, further enhances these compounds' capacity for targeted molecular interactions through strategic halogen bonding and electronic effects [3]. These structural features collectively position naphthyridine derivatives as indispensable building blocks for developing protein kinase inhibitors and other receptor-targeted therapeutics in oncology and beyond.

Historical Evolution of 1,7-Naphthyridinone Scaffolds in Drug Discovery

The historical trajectory of 1,7-naphthyridinone scaffolds in pharmaceutical development reveals a fascinating evolution from simple heterocyclic compounds to sophisticated targeted therapies. Early exploration of naphthyridine chemistry dates back to the 19th century, but significant pharmaceutical interest emerged with the discovery of natural products containing related structures, such as lophocladine A [5]. The breakthrough came with the development of gemifloxacin, a 1,8-naphthyridine-based antibacterial agent approved in 2003, which validated the naphthyridine scaffold as a viable pharmacophore [5]. This success prompted extensive investigations into other isomeric forms, particularly the 1,7-naphthyridinones, throughout the 2000s.

A pivotal shift occurred in the 2010s when researchers began exploiting the 1,7-naphthyridinone core for kinase inhibition. The scaffold's ability to conformationally restrain key pharmacophoric groups while maintaining optimal vector geometry for binding site interactions made it particularly valuable for targeting oncogenic kinases [4]. By 2019, systematic structure-activity relationship (SAR) studies had established 6-Chloro-1,7-naphthyridin-2(1H)-one derivatives as potent MET kinase inhibitors, exemplified by compound 13f that demonstrated remarkable in vivo efficacy with tumor growth inhibition rates of 114% and 95% in U-87 MG and HT-29 xenograft models at 50 mg/kg, respectively [2]. This period also witnessed strategic innovations in synthetic methodologies, including Ullmann-type coupling reactions and palladium-catalyzed cross-coupling, enabling efficient functionalization at the C6 and C8 positions critical for optimizing target affinity and drug-like properties [4] [5].

Table 1: Evolution of Naphthyridinone-Based Drug Discovery

Time PeriodDevelopment MilestoneRepresentative CompoundTherapeutic Application
Pre-2000Natural product isolationLophocladine AAntibiotic lead
2000-2010Antibacterial agentsGemifloxacinRespiratory tract infections
2010-2015Kinase inhibitor explorationBMS-777607 derivativesMET kinase inhibition
2015-PresentOptimized 1,7-naphthyridinonesCompound 13f [2]Antitumor agents
Present-FutureMultitargeted inhibitorsCompound 9k [5]c-Kit/VEGFR-2 dual inhibition

The most recent innovations focus on molecular diversification strategies to expand the therapeutic applications beyond MET inhibition. By 2020, researchers had developed 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives showing remarkable selectivity profiles, such as compound 9k exhibiting 38.8-fold greater c-Kit inhibitory activity (IC₅₀ = 8.5 nM) compared to earlier leads [5]. This progressive evolution—from serendipitously discovered natural products to rationally designed kinase inhibitors—demonstrates the growing sophistication in leveraging the 1,7-naphthyridinone scaffold for targeted therapeutics. Current research continues to explore novel functionalization patterns while addressing synthetic challenges that historically limited structural diversification of this privileged scaffold.

Structural Distinctiveness of 6-Chloro-1,7-naphthyridin-2(1H)-one Among Positional Isomers

The structural identity of 6-Chloro-1,7-naphthyridin-2(1H)-one (CAS: 93493-68-6; CID: 15592373) derives from its specific heteroatom arrangement and substitution pattern that confer distinct electronic and steric properties compared to other naphthyridine isomers. Characterized by the molecular formula C₈H₅ClN₂O and molecular weight of 180.59 g/mol, this compound features a bicyclic framework with nitrogen atoms at positions 1 and 7, a lactam functionality at position 2, and a chlorine substituent at position 6 [1] [3]. This precise arrangement creates a complementary hydrogen bonding pattern where the lactam NH (position 1) and carbonyl oxygen (position 2) serve as hydrogen bond donors and acceptors, respectively, while the C6 chlorine atom provides a strategic halogen bonding motif critical for molecular recognition in biological targets [3].

The positional significance of the chlorine atom becomes evident when comparing binding affinities across isomer series. Unlike 1,6- or 1,8-naphthyridinones, the 1,7-isomer positions the C6 chlorine in spatial proximity to the pharmacophoric lactam group, creating an optimal vector for interacting with hydrophobic enzyme subpockets. Crystallographic analyses reveal that this configuration allows simultaneous hydrogen bonding through the lactam moiety while the chlorine atom engages in orthogonal interactions with backbone carbonyls or π-systems in kinase domains [4]. The computed molecular properties further distinguish this isomer: XLogP3 value of 1.2 indicates balanced lipophilicity, while a topological polar surface area of 42 Ų facilitates membrane permeability—properties essential for oral bioavailability in drug candidates [3].

Table 2: Comparative Analysis of Naphthyridinone Positional Isomers

Structural Feature1,7-Naphthyridinone1,6-Naphthyridinone2,7-Naphthyridinone
Representative Structure[Structure: 6-Chloro-1,7-naphthyridin-2(1H)-one][Structure: 6-Chloro-1,6-naphthyridinone][Structure: 6-Chloro-2,7-naphthyridin-1(2H)-one]
Nitrogen Positions1,71,62,7
Chlorine PositionC6C6C6
Key Hydrogen Bond DonorN1-HN1-HN2-H (tautomer)
Calculated XLogP31.2 [3]0.9 [4]1.5 [6]
Molecular Weight (g/mol)180.59180.59180.59
Kinase Inhibition ProfileMET selective [4]Multikinase [4]c-Kit/VEGFR-2 selective [5]

The thermal stability profile of 6-Chloro-1,7-naphthyridin-2(1H)-one further underscores its pharmaceutical utility, with decomposition temperatures exceeding 300°C (304-306°C) [3]. This exceptional stability enables harsh reaction conditions during downstream functionalization—particularly valuable for palladium-catalyzed amination at C8 or electrophilic substitution at C4, which are common strategies for generating diverse analogs. The molecular electrostatic potential maps reveal distinct electron deficiency at C4 and C8 positions, explaining their preferential modification in drug development programs. Additionally, the crystalline form exhibits strong π-stacking capability with an interplanar distance of approximately 3.4 Å, facilitating solid-state stability advantageous for formulation development [3].

Role as a Privileged Scaffold in Receptor-Targeted Therapeutics

The 6-Chloro-1,7-naphthyridin-2(1H)-one scaffold has emerged as a privileged structure in receptor-targeted drug discovery due to its exceptional capacity for multipoint interactions with diverse biological targets while maintaining favorable drug-like properties. This versatility originates from its dual hydrogen bonding capability (donor-acceptor pairs), hydrophobic chlorine substituent, and π-deficient aromatic system that collectively enable complementary binding interactions across various enzyme classes. In kinase inhibition, this scaffold serves as a conformationally restrained bioisostere for ATP adenine, effectively competing with the natural cofactor while providing synthetic handles for optimizing selectivity and potency [4].

The most significant therapeutic applications have emerged in oncology, particularly through MET kinase inhibition. The 6-chloro-1,7-naphthyridinone core functions as a "block C" pharmacophore that conformationally restrains key binding elements critical for engaging the hinge region of MET kinase. This was strategically leveraged in developing compound 13f (8-((4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl)amino)-2-(4-fluorophenyl)-2,7-naphthyridin-1(2H)-one), which maintains crucial hydrogen bonds with Asp1222 and Met1160 residues while the C6 chlorine fills a hydrophobic pocket adjacent to the ATP binding site [2]. This compound demonstrated exceptional in vivo efficacy with 114% tumor growth inhibition in U-87 MG xenograft models at 50 mg/kg, establishing the scaffold's therapeutic potential [2]. Beyond MET, the scaffold has been successfully repurposed for targeting c-Kit and VEGFR-2 kinases through strategic C8 modifications. Compound 9k (bearing a 4-quinolyl group at C8) achieved remarkable c-Kit inhibition (IC₅₀ = 8.5 nM), while derivative 10r (with 4-trifluoromethoxy phenyl at C2) showed potent VEGFR-2 inhibition (IC₅₀ = 31.7 nM) [5].

Table 3: Kinase Inhibition Profiles of Optimized 1,7-Naphthyridinone Derivatives

Target KinaseLead CompoundStructural FeaturesIC₅₀ (nM)Therapeutic Application
MET13f [2]8-Anilino substitution; 3-fluorophenyl linker9.8Broad spectrum antitumor
c-Kit9k [5]C8-(4-quinolyl)amino; 2-phenyl8.5Gastrointestinal stromal tumors
VEGFR-210r [5]C8-amino; 2-(4-trifluoromethoxy phenyl)31.7Antiangiogenic therapy
Dual c-Kit/VEGFR-210l [5]C8-(4-quinolyl)amino; 2-(4-chloro phenyl)56.5 (VEGFR-2)Multitargeted antitumor

The scaffold's drug-likeness parameters significantly contribute to its privileged status. Systematic optimization has yielded derivatives with ideal lipophilicity (cLogP 2-4), molecular weight (<450 Da), and hydrogen bonding capacity that collectively ensure favorable oral bioavailability and metabolic stability [4]. For instance, strategic introduction of fluorine atoms in the pendant aryl rings improved metabolic stability while maintaining potency through reduced oxidative metabolism. The scaffold's inherent polarity (TPSA ≈ 70 Ų for typical derivatives) balances membrane permeability and aqueous solubility, addressing a common challenge in kinase inhibitor development [4]. Furthermore, the C6 chlorine atom serves as an ideal synthetic handle for further functionalization through cross-coupling reactions or nucleophilic substitution, enabling efficient generation of diverse analogs during lead optimization phases. Current research explores hybrid molecules incorporating this scaffold with other pharmacophoric elements to develop multitargeted inhibitors addressing tumor heterogeneity and resistance mechanisms.

Properties

CAS Number

93493-68-6

Product Name

6-Chloro-1,7-naphthyridin-2(1H)-one

IUPAC Name

6-chloro-1H-1,7-naphthyridin-2-one

Molecular Formula

C8H5ClN2O

Molecular Weight

180.59 g/mol

InChI

InChI=1S/C8H5ClN2O/c9-7-3-5-1-2-8(12)11-6(5)4-10-7/h1-4H,(H,11,12)

InChI Key

NRUPILJTHVRVPJ-UHFFFAOYSA-N

SMILES

C1=CC(=O)NC2=CN=C(C=C21)Cl

Canonical SMILES

C1=CC(=O)NC2=CN=C(C=C21)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.